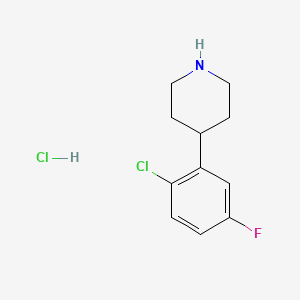
4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride
Descripción general
Descripción
“4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride” is a chemical compound with the molecular formula C11H14Cl2FN . It has a molecular weight of 250.14 . This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Aplicaciones Científicas De Investigación
4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride has a wide range of applications in the field of scientific research. It has been used in the synthesis of various pharmaceuticals, including anesthetics, analgesics, and anti-inflammatory drugs. This compound has also been used in the synthesis of various peptides, peptidomimetics, and other bioactive molecules. In addition, this compound has been used in the synthesis of various polymers and materials for use in medical and industrial applications.
Mecanismo De Acción
4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride acts as an intermediate in the synthesis of various drugs and pharmaceuticals. It acts as a catalyst in the synthesis of various peptides, peptidomimetics, and other bioactive molecules. This compound also acts as a reagent in the synthesis of various polymers and materials for use in medical and industrial applications.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to be an effective reagent in the synthesis of various drugs and pharmaceuticals. This compound has also been found to be an effective catalyst in the synthesis of various peptides, peptidomimetics, and other bioactive molecules. In addition, this compound has been found to be an effective reagent in the synthesis of various polymers and materials for use in medical and industrial applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its low cost and availability. It is also relatively easy to synthesize, which makes it ideal for use in lab experiments. Additionally, this compound is relatively stable and has a low toxicity, making it safe to use in lab experiments. However, this compound is also highly reactive, which can make it difficult to control and manipulate in lab experiments.
Direcciones Futuras
There are several potential future directions for the use of 4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride in scientific research. This compound could be used in the synthesis of new drugs and pharmaceuticals, as well as in the development of new peptides, peptidomimetics, and other bioactive molecules. Additionally, this compound could be used to develop new polymers and materials for use in medical and industrial applications. Finally, this compound could be used to develop new catalysts for use in organic synthesis.
Safety and Hazards
The safety information available indicates that “4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride” may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-(2-chloro-5-fluorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-11-2-1-9(13)7-10(11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMLNGRZKTVDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=CC(=C2)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2660298.png)
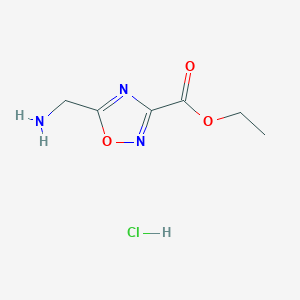
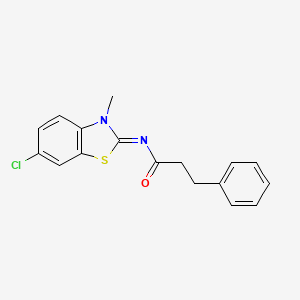
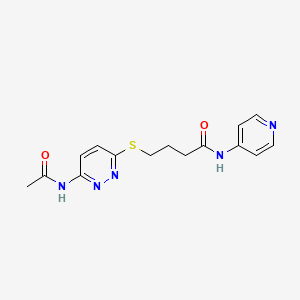
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2660304.png)
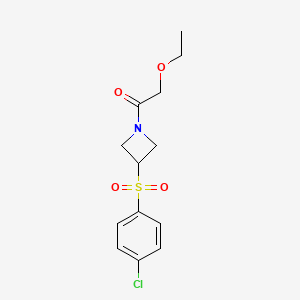
![2-Chloro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]acetamide](/img/structure/B2660307.png)

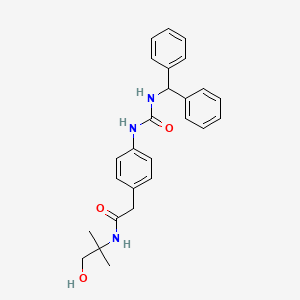

![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2660312.png)


![3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2660318.png)